molecular formula C22H22N2O5 B11007802 2-cyclopropyl-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide

2-cyclopropyl-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11007802
M. Wt: 394.4 g/mol
InChI Key: IGBVQASYUKFWCS-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule featuring a 1,2-dihydroisoquinoline core substituted with a cyclopropyl group at position 2 and a 3,4,5-trimethoxyphenyl carboxamide at position 2. The isoquinoline scaffold is a privileged structure in medicinal chemistry, often associated with anticancer and antimicrobial activities .

The compound’s synthesis likely involves:

Construction of the 1,2-dihydroisoquinoline ring via cyclization reactions.

Introduction of the cyclopropyl group through cross-coupling or cyclopropanation strategies.

Coupling of the 3,4,5-trimethoxybenzoyl chloride to the isoquinoline-4-carboxamide intermediate, as described in analogous protocols for quinoline and naphthyridine carboxamides .

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

2-cyclopropyl-1-oxo-N-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C22H22N2O5/c1-27-18-10-13(11-19(28-2)20(18)29-3)23-21(25)17-12-24(14-8-9-14)22(26)16-7-5-4-6-15(16)17/h4-7,10-12,14H,8-9H2,1-3H3,(H,23,25)

InChI Key

IGBVQASYUKFWCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials often include cyclopropylamine, 3,4,5-trimethoxybenzaldehyde, and isoquinoline derivatives. Key steps may include:

    Condensation Reaction: Combining cyclopropylamine with 3,4,5-trimethoxybenzaldehyde to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with an isoquinoline derivative under acidic or basic conditions.

    Oxidation: The resulting compound is oxidized to introduce the oxo group.

    Amidation: Finally, the carboxylic acid group is introduced through amidation with appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer or neurological disorders.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Influencing signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Quinoline and Naphthyridine Analogs

Compounds like N-(1-pentyl-4-oxo-1,4-dihydroquinolin-3-yl)-aryl-carboxamide (e.g., 38–40) share the 4-oxo-1,4-dihydroquinoline core but lack the cyclopropyl substituent. These analogs exhibit moderate anticancer activity, with IC₅₀ values in the micromolar range, suggesting that the isoquinoline core in the target compound may offer improved steric complementarity to biological targets .

Naphthyridine derivatives (e.g., 67, 68, 71) replace the isoquinoline with a [1,5]-naphthyridine system.

Quinoxaline Derivatives

Quinoxaline-based compounds (e.g., Series 4–6) incorporate a cyclopropane ring fused to a quinoxaline di-N-oxide core. These molecules demonstrate potent antiproliferative activity against leukemia cells (IC₅₀ = 0.1–1 μM), attributed to the redox-active di-N-oxide moiety. However, their instability in aqueous environments limits therapeutic utility compared to the more stable 1,2-dihydroisoquinoline scaffold in the target compound .

Substituent Effects

Cyclopropyl vs. Aryl Groups

The cyclopropyl group in the target compound contrasts with the 3,4,5-trimethoxyphenyl or naphthyl substituents in quinoxaline derivatives (e.g., Series 4). Cyclopropane’s angle strain imposes a rigid, puckered conformation, which may improve binding to tubulin’s colchicine site—a key target for antimitotic agents . In contrast, aryl groups like the trimethoxyphenyl moiety in combretastatin A-4 enhance planar stacking interactions but suffer from poor solubility, often necessitating prodrug strategies (e.g., phosphate salts 1m, 1n) .

Carboxamide Substituents

The N-(3,4,5-trimethoxyphenyl) carboxamide in the target compound differs from:

  • N-(2-methylpropyl) in CBID:225373 , which prioritizes lipophilicity over target engagement .
  • N-(1-(3,5-dimethyl)adamantyl) in naphthyridine derivative 67 , where the bulky adamantyl group improves membrane permeability but may sterically hinder target binding .

The trimethoxyphenyl carboxamide likely balances solubility and activity by leveraging hydrogen bonding (amide) and π-π interactions (aromatic ring).

Biological Activity

The compound 2-cyclopropyl-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is a member of the dihydroisoquinoline family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group, an isoquinoline core, and a carboxamide functional group. The presence of multiple methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Structural Feature Description
Cyclopropyl GroupEnhances structural uniqueness and potential activity
Isoquinoline CoreKnown for various pharmacological properties
Carboxamide GroupImpacts solubility and binding interactions

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These may include cyclization reactions and functional group modifications to achieve the desired structural characteristics.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of dihydroisoquinolines have shown effectiveness against various bacterial strains. Studies have demonstrated that modifications to the isoquinoline structure can enhance antimicrobial potency.

Antioxidant Properties

Compounds in the dihydroisoquinoline class have been evaluated for their antioxidant activities. The presence of methoxy groups is often correlated with increased radical scavenging capabilities. This suggests that this compound may possess similar antioxidant properties.

Enzyme Inhibition

Preliminary studies indicate that this compound could interact with specific enzymes such as poly(ADP-ribose) polymerase (PARP). Inhibition of PARP is relevant in cancer therapy due to its role in DNA repair mechanisms. Thus, compounds with similar structures have been investigated for their potential as anticancer agents.

Study 1: In Vitro Antimicrobial Evaluation

A study conducted on structurally related compounds found that certain dihydroisoquinolines exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.

Study 2: Antioxidant Activity Assessment

In another investigation focusing on antioxidant properties, compounds similar to this compound demonstrated effective radical scavenging activity in DPPH assays. The results indicated a strong correlation between the number of methoxy groups and antioxidant efficacy.

Research Findings Summary

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Antimicrobial Efficacy : Promising results against various bacterial strains.
  • Antioxidant Potential : Enhanced radical scavenging activity linked to methoxy substitutions.
  • Enzyme Interaction : Potential inhibition of PARP could lead to novel cancer therapies.

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